Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted esters.
Scientific Research Applications
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-Bromo-4-methoxyphenyl mesylate: Contains a mesylate group instead of an ester group.
Uniqueness
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANYXLKVNFRXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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